![molecular formula C8H12N2O B13800930 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide CAS No. 90196-93-3](/img/structure/B13800930.png)
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[222]oct-2-ene-2-carboxamide is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide can be achieved through several routes. One common method involves the reaction of an appropriate bicyclic amine with a carboxylic acid derivative under suitable conditions. For example, the preparation of N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide hydrochloride salt involves the use of acetic acid and hydrochloric acid in a controlled environment . Industrial production methods often focus on optimizing yield and purity, utilizing large-scale reactors and precise control of reaction parameters.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can act as a nucleophile.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide involves its interaction with specific molecular targets. For instance, certain derivatives act as agonists for the nicotinic acetylcholine receptor, influencing neurotransmission and cognitive functions . The pathways involved include binding to the receptor site, inducing conformational changes, and modulating signal transduction processes.
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide can be compared with other similar compounds such as:
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids and displays a wide array of biological activities.
Bicyclo[2.2.2]oct-2-ene-1-carboxamide: Another bicyclic compound with similar structural features but different chemical properties and applications.
2-Oxa-6-azabicyclo[2.2.2]octane: This compound is used in the synthesis of functionally substituted bicyclic structures and has distinct reactivity patterns.
The uniqueness of this compound lies in its specific structural configuration and the presence of the nitrogen atom, which imparts unique chemical and biological properties.
Properties
CAS No. |
90196-93-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]oct-2-ene-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-8(11)7-5-6-1-3-10(7)4-2-6/h5-6H,1-4H2,(H2,9,11) |
InChI Key |
UYSMTVBSAKHHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


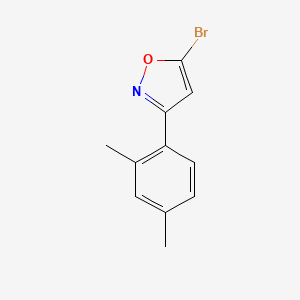

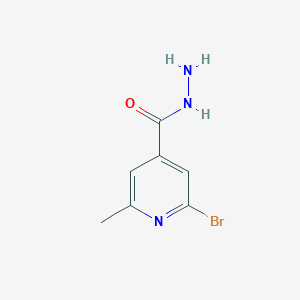

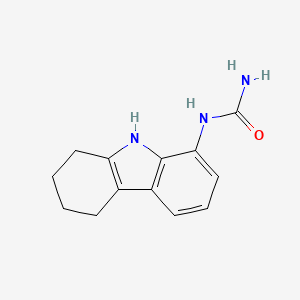
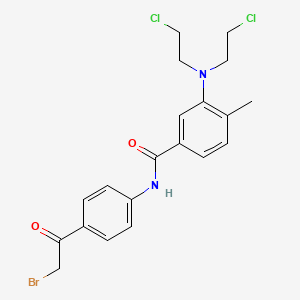
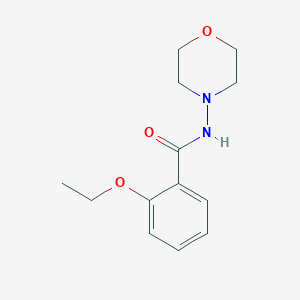
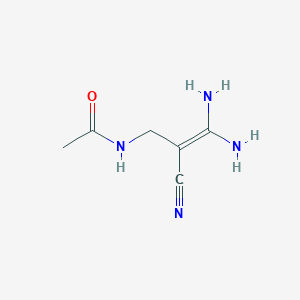
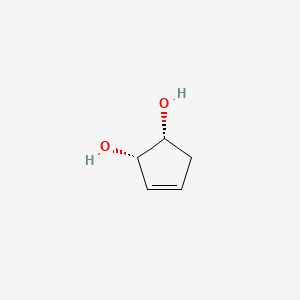
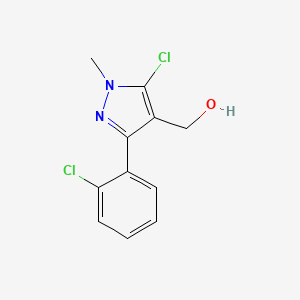
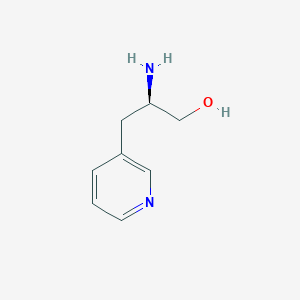
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)

